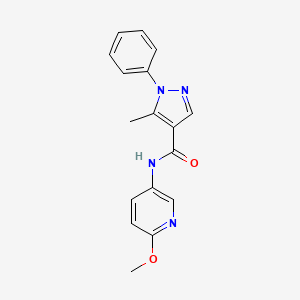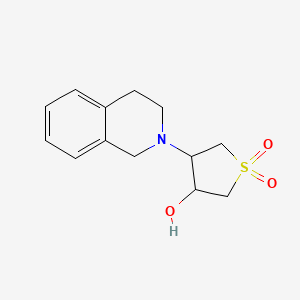![molecular formula C19H17ClN2O2 B11000861 (4-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11000861.png)
(4-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound features a unique structure that combines a chlorophenyl group with a methoxy-substituted tetrahydropyridoindole moiety, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the construction of complex heterocyclic systems.
Biology: In biological research, it is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound shows promise in medicinal chemistry for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, it may be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
(4-クロロフェニル)(8-メトキシ-1,3,4,5-テトラヒドロ-2H-ピリド[4,3-b]インドール-2-イル)メタノンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物のユニークな構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。関与する経路には、酵素活性の阻害、細胞シグナル伝達の阻害、またはがん細胞のアポトーシスの誘導が含まれる場合があります。
類似化合物:
インドール-3-カルビノール: 抗がん特性で知られています。
トリプトファン: 同様のインドール構造を持つ必須アミノ酸です。
セロトニン: トリプトファンから誘導された神経伝達物質です。
独自性: (4-クロロフェニル)(8-メトキシ-1,3,4,5-テトラヒドロ-2H-ピリド[4,3-b]インドール-2-イル)メタノンは、クロロフェニル基とメトキシ置換テトラヒドロピリドインドール部分を組み合わせた点が際立っています。このユニークな構造により、独自の化学的および生物学的特性が与えられ、研究開発のための貴重な化合物となっています。
類似化合物との比較
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness: (4-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone stands out due to its combination of a chlorophenyl group and a methoxy-substituted tetrahydropyridoindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H17ClN2O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H17ClN2O2/c1-24-14-6-7-17-15(10-14)16-11-22(9-8-18(16)21-17)19(23)12-2-4-13(20)5-3-12/h2-7,10,21H,8-9,11H2,1H3 |
InChIキー |
WCKQUOUXWCRNEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B11000789.png)
![N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11000800.png)

![2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B11000806.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-L-valinamide](/img/structure/B11000817.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B11000826.png)

![5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11000829.png)
![ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate](/img/structure/B11000837.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B11000842.png)


![6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11000851.png)

